2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid is a compound that features a trifluoromethyl group attached to a benzodiazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Scientific Research Applications
2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simpler compound with a trifluoromethyl group attached to an acetic acid moiety.
4-(Trifluoromethyl)phenylacetic acid: Another compound with a trifluoromethyl group, but attached to a phenyl ring instead of a benzodiazole ring.
Uniqueness
2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid is unique due to the presence of the benzodiazole ring, which imparts distinct chemical and biological properties compared to simpler trifluoromethyl-substituted compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11F3N2O2 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)-4,5,6,7-tetrahydrobenzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)9-14-6-3-1-2-4-7(6)15(9)5-8(16)17/h1-5H2,(H,16,17) |
InChI Key |
CUQXQACRVNZFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.